![molecular formula C9H8N4O6 B2533438 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic Acid CAS No. 866151-98-6](/img/structure/B2533438.png)
1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic Acid
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Description
1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic Acid is a chemical compound with the molecular formula C9H8N4O6 . It is a solid substance .
Synthesis Analysis
The synthesis of azetidines has been achieved through various methods. One such method involves visible-light-mediated intermolecular [2+2] photocycloadditions . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H9N3O4/c13-9(14)6-4-11(5-6)8-7(12(15)16)2-1-3-10-8/h1-3,6H,4-5H2,(H,13,14) .Chemical Reactions Analysis
The chemical reactions involving azetidines are diverse. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives have been achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Scientific Research Applications
- Fla-DNT’s Role : Fla-DNT serves as a fluorescent probe for rapid and specific H2S detection. It exhibits excellent selectivity, anti-interference properties, and a low detection limit (1.357 µM). The probe can detect H2S in water samples, track H2S production during food spoilage, and even image endogenous and exogenous H2S in living cells .
- Fla-DNT’s Role : Fla-DNT, with its 3,5-dinitropyridin-2-yl group, acts as a fluorescent probe for biothiols. The probe’s fluorescence is quenched by this electron-withdrawing group, and it turns on upon biothiol-triggered nucleophilic aromatic substitution .
Hydrogen Sulfide (H2S) Detection
Biothiol Sensing
properties
IUPAC Name |
1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O6/c14-9(15)5-3-11(4-5)8-7(13(18)19)1-6(2-10-8)12(16)17/h1-2,5H,3-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFKZHUUQSVZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic Acid |
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